molecular formula C9H7FN2S B039947 Thiazolo[3,2-a]benzimidazole, 8-fluoro-2,3-dihydro-(9CI) CAS No. 121712-06-9

Thiazolo[3,2-a]benzimidazole, 8-fluoro-2,3-dihydro-(9CI)

Cat. No. B039947
CAS RN: 121712-06-9
M. Wt: 194.23 g/mol
InChI Key: TYTVOZNCYTYCNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazolo[3,2-a]benzimidazole, 8-fluoro-2,3-dihydro-(9CI) is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. The compound is synthesized using various methods and has been studied for its potential applications in different fields.

Mechanism of Action

The mechanism of action of Thiazolo[3,2-a]benzimidazole, 8-fluoro-2,3-dihydro-(9CI) is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various enzymes and proteins in the body. The compound has been found to inhibit DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. It also inhibits the activity of protein kinase C, an enzyme that plays a crucial role in cell signaling and proliferation. Additionally, Thiazolo[3,2-a]benzimidazole, 8-fluoro-2,3-dihydro-(9CI) has been found to interact with the GABA(A) receptor, a neurotransmitter receptor that regulates neuronal activity.
Biochemical and physiological effects:
Thiazolo[3,2-a]benzimidazole, 8-fluoro-2,3-dihydro-(9CI) has been found to have various biochemical and physiological effects on the body. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has been found to scavenge free radicals and reduce oxidative stress. Additionally, Thiazolo[3,2-a]benzimidazole, 8-fluoro-2,3-dihydro-(9CI) has been found to modulate neuronal activity by interacting with the GABA(A) receptor.

Advantages and Limitations for Lab Experiments

Thiazolo[3,2-a]benzimidazole, 8-fluoro-2,3-dihydro-(9CI) has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize using standard organic synthesis techniques. It has been found to be stable under various conditions and can be stored for extended periods. However, the compound has limited solubility in water, which may affect its bioavailability and pharmacokinetics. Additionally, its mechanism of action is not fully understood, which may limit its potential applications in certain fields of research.

Future Directions

For research include further studies on its potential as an anticancer and anti-inflammatory agent, investigation of its mechanism of action, and development of more efficient synthesis methods.

Synthesis Methods

The synthesis of Thiazolo[3,2-a]benzimidazole, 8-fluoro-2,3-dihydro-(9CI) involves the reaction of 2-aminobenzimidazole with 2-chloroacetic acid and 2-fluoroacetic acid in the presence of a catalyst such as triethylamine. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a specific temperature and pressure. The yield and purity of the product depend on the reaction conditions and the quality of the reagents used.

Scientific Research Applications

Thiazolo[3,2-a]benzimidazole, 8-fluoro-2,3-dihydro-(9CI) has been extensively studied for its potential applications in different fields of scientific research. The compound has shown promising results in the following areas:
1. Antitumor activity: Thiazolo[3,2-a]benzimidazole, 8-fluoro-2,3-dihydro-(9CI) has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of various cancer cells by inducing apoptosis and blocking cell cycle progression.
2. Antimicrobial activity: The compound has shown antimicrobial activity against various bacteria and fungi. It has been found to inhibit the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans.
3. Anti-inflammatory activity: Thiazolo[3,2-a]benzimidazole, 8-fluoro-2,3-dihydro-(9CI) has been studied for its potential as an anti-inflammatory agent. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
4. Antioxidant activity: The compound has shown antioxidant activity by scavenging free radicals and reducing oxidative stress.

properties

CAS RN

121712-06-9

Molecular Formula

C9H7FN2S

Molecular Weight

194.23 g/mol

IUPAC Name

5-fluoro-1,2-dihydro-[1,3]thiazolo[3,2-a]benzimidazole

InChI

InChI=1S/C9H7FN2S/c10-6-2-1-3-7-8(6)11-9-12(7)4-5-13-9/h1-3H,4-5H2

InChI Key

TYTVOZNCYTYCNL-UHFFFAOYSA-N

SMILES

C1CSC2=NC3=C(N21)C=CC=C3F

Canonical SMILES

C1CSC2=NC3=C(N21)C=CC=C3F

synonyms

Thiazolo[3,2-a]benzimidazole, 8-fluoro-2,3-dihydro- (9CI)

Origin of Product

United States

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